molecular formula C13H13N3O2 B2758608 2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile CAS No. 2379945-88-5

2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile

Cat. No. B2758608
CAS RN: 2379945-88-5
M. Wt: 243.266
InChI Key: FAJXVXMOMZJOAU-UHFFFAOYSA-N
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Description

This compound is a type of hybrid pyrrolidine-2,5-dione derivative . It has been studied for its potential anticonvulsant properties .


Synthesis Analysis

The synthesis of this compound involves an optimized coupling reaction . This process yields several hybrid compounds that have shown broad-spectrum activity in widely accepted animal seizure models .

Scientific Research Applications

Anticonvulsant Research

This compound has been studied for its potential use as an anticonvulsant. Researchers have synthesized a series of hybrid compounds containing the 2,5-dioxopyrrolidin-1-yl moiety to evaluate their effectiveness in seizure models. These studies have shown promising results, indicating that such compounds could lead to the development of new anticonvulsant medications .

Antinociceptive Activity

The antinociceptive properties of derivatives of 2,5-dioxopyrrolidin-1-yl have been explored, particularly in the context of neuropathic pain. Compounds with this functional group have demonstrated effectiveness in animal models of tonic pain, suggesting potential applications in pain management .

Pharmacological Role

In pharmacology, the 2,5-dioxopyrrolidin-1-yl group is a key structural component in the synthesis of various pharmacologically active molecules. Its presence in a compound can influence the molecule’s interaction with biological targets, potentially leading to the development of new drugs with improved efficacy and safety profiles .

Neuroscience

Derivatives of 2,5-dioxopyrrolidin-1-yl have been investigated for their role in neuroscience, particularly in the development of imaging agents for PET scans. These compounds can be used to create precursors for radio ligands, aiding in the visualization of biological processes in the brain .

Drug Development

In the field of drug development, the 2,5-dioxopyrrolidin-1-yl group is utilized in the design of novel drug candidates. Its incorporation into new molecular entities can lead to the discovery of drugs with unique mechanisms of action and therapeutic benefits .

Organic Chemistry Research

The 2,5-dioxopyrrolidin-1-yl group is significant in organic chemistry research for the synthesis of complex molecules. It serves as a versatile building block that can undergo various chemical reactions, enabling the creation of diverse organic compounds with potential applications in medicine and industry .

Mechanism of Action

The most plausible mechanism of action of this compound involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This mechanism is believed to contribute to its anticonvulsant properties .

Safety and Hazards

The safety profile of this compound is considered favorable . It has negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds .

Future Directions

The promising in vivo activity profile and drug-like properties of this compound make it an interesting candidate for further preclinical development . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

2-[4-[(2,5-dioxopyrrolidin-1-yl)methylamino]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c14-8-7-10-1-3-11(4-2-10)15-9-16-12(17)5-6-13(16)18/h1-4,15H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJXVXMOMZJOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CNC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile

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